
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one is a chemical compound with the molecular formula C28H38O. It is known for its unique structure, which includes a phenanthrene core with hexyl and octanone substituents.
Vorbereitungsmethoden
The synthesis of 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions using hexyl halides and suitable catalysts.
Attachment of the Octanone Group: The final step involves the attachment of the octanone group through Friedel-Crafts acylation using octanoyl chloride and a Lewis acid catalyst.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(7-Hexyl-9,10-dihydro-2-phenanthryl)octan-1-one can be compared with similar compounds such as:
- 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)hexan-1-one
- 1-(7-Hexyl-9,10-dihydro-2-phenanthryl)decan-1-one
These compounds share a similar phenanthrene core but differ in the length of the alkyl chain attached to the octanone group.
Eigenschaften
CAS-Nummer |
54547-81-8 |
|---|---|
Molekularformel |
C28H38O |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-(7-hexyl-9,10-dihydrophenanthren-2-yl)octan-1-one |
InChI |
InChI=1S/C28H38O/c1-3-5-7-9-11-13-28(29)25-17-19-27-24(21-25)16-15-23-20-22(14-18-26(23)27)12-10-8-6-4-2/h14,17-21H,3-13,15-16H2,1-2H3 |
InChI-Schlüssel |
REINEERFPNVNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



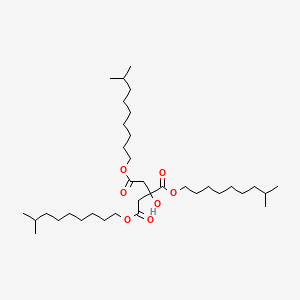
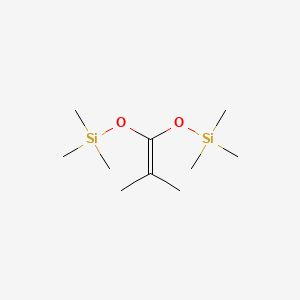
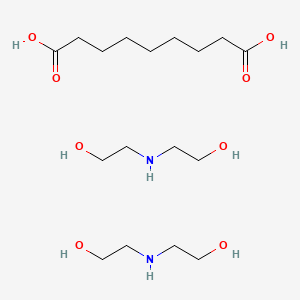

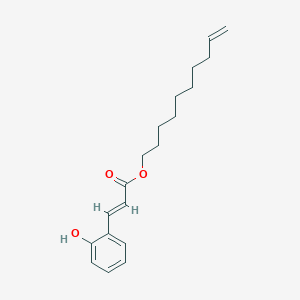
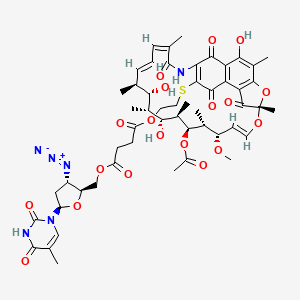
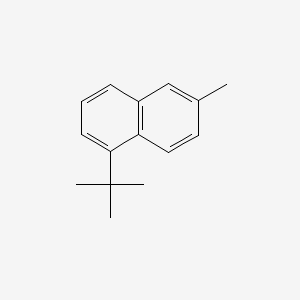
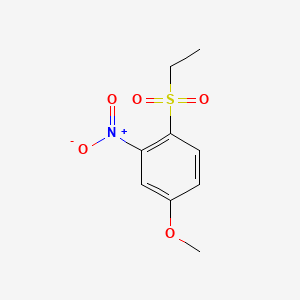
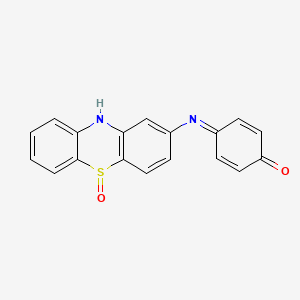
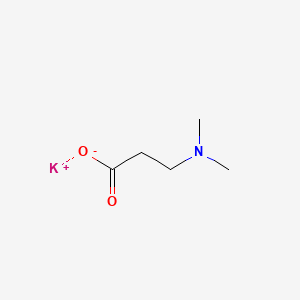
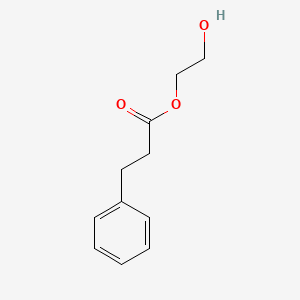
![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)

